5-{3-[(4-Ethoxyphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
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Description
The compound is a complex organic molecule with several functional groups. It contains a pyrido[1,2-a]benzimidazole core, which is a type of nitrogen-containing heterocyclic compound. These types of compounds are often found in many natural and synthetic biologically active substances .
Molecular Structure Analysis
The compound contains a benzimidazole core, which is a bicyclic compound consisting of the fusion of benzene and imidazole. It also has an ethoxyphenyl group and a hydroxypropyl group attached to it .Scientific Research Applications
Synthesis and Biological Investigations
The synthesis of substituted 3-hydroxy-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitriles and related derivatives has been described, leading to compounds with potential antibacterial activity. For example, derivatives of pyrido[1,2-a]benzimidazole have been synthesized and tested for their antibacterial, antileukemic, antimicrobial, herbicidal, and plant antifungal potencies. However, most compounds were found to be inactive in these screenings, with only a few exhibiting in vitro antibacterial activity (Rida et al., 1988).
Fluorescent Properties and Potential Applications
The compound has also been studied for its potential use in the synthesis of derivatives with fluorescent properties. The synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]-benzimidazole derivatives and their fluorescent properties were investigated, suggesting potential applications as fluorescent whitening agents for polyester fibres (Rangnekar & Rajadhyaksha, 1986).
Corrosion Inhibition
Derivatives of the compound have been explored for their corrosion inhibition performance. Pyranopyrazole derivatives, for example, have shown significant inhibition efficiency for mild steel corrosion in HCl solution, demonstrating potential industrial applications in corrosion protection (Yadav et al., 2016).
Anticancer and Antimicrobial Activities
Furthermore, novel derivatives synthesized via environmentally friendly methods have shown in-vitro anticancer activities against human tumor cell lines, indicating their potential as anticancer agents. Docking studies of these compounds also revealed good binding modes in the active site of the enzyme thymidylate synthase, further supporting their relevance in scientific research (Tiwari et al., 2016).
Properties
IUPAC Name |
5-[3-(4-ethoxyanilino)-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-3-31-19-10-8-17(9-11-19)26-14-18(29)15-27-21-6-4-5-7-22(21)28-23(30)12-16(2)20(13-25)24(27)28/h4-12,18,26,29H,3,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKJKYXMDMEIDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC(CN2C3=CC=CC=C3N4C2=C(C(=CC4=O)C)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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